

Validating GPR40 Agonist Activity: A Comparative Guide Using Knockout Mouse Models

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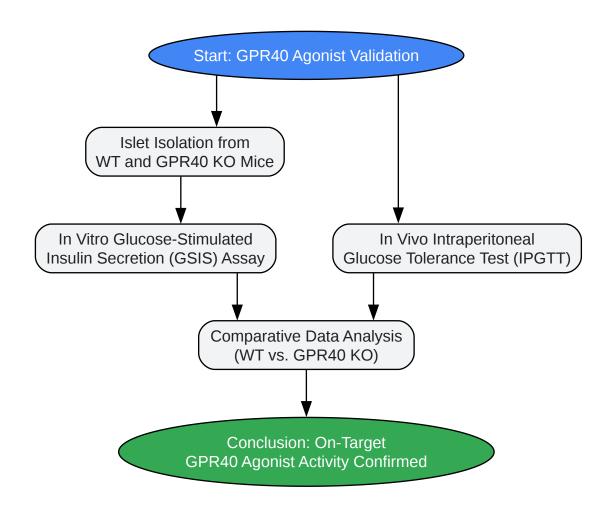
For researchers and drug development professionals, confirming the on-target activity of a novel GPR40 agonist is a critical step. The use of GPR40 knockout (KO) mouse models provides a definitive method to validate that the observed pharmacological effects are mediated through the intended receptor. This guide compares the performance of a representative GPR40 agonist in wild-type (WT) versus GPR40 KO mice and provides the supporting experimental data and protocols.

GPR40 Signaling Pathway

Activation of G protein-coupled receptor 40 (GPR40) by free fatty acids or synthetic agonists in pancreatic β -cells initiates a signaling cascade that enhances glucose-dependent insulin secretion (GDIS).[1][2] This process is primarily mediated through the G α q protein subunit, leading to the activation of phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which in turn increases cytosolic Ca2+ levels.[2][5] This elevation in intracellular calcium is a key signal for the potentiation of insulin secretion.[1][2]







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